molecular formula C18H22FN3O3S B6562554 1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 942852-20-2

1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B6562554
CAS No.: 942852-20-2
M. Wt: 379.5 g/mol
InChI Key: GQOKAXOASDEEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a pyrazole-based derivative characterized by a sulfonyl bridge connecting a 4-methylpiperidine moiety to a 1-(4-fluorobenzoyl)-3,5-dimethylpyrazole core. The 4-methylpiperidine substituent contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic resistance.

Though direct data on this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole-sulfonyl-piperidine derivatives) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to the sulfonyl group’s ability to act as a hydrogen bond acceptor.

Properties

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12-8-10-21(11-9-12)26(24,25)17-13(2)20-22(14(17)3)18(23)15-4-6-16(19)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOKAXOASDEEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural variations and inferred physicochemical or biological properties.

Compound Name Structural Features Key Differences Potential Implications
Target Compound :
1-{[1-(4-Fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
- 4-Fluorobenzoyl group
- Sulfonyl linker
- 4-Methylpiperidine
N/A High lipophilicity due to methylpiperidine; potential CNS activity due to fluorinated aromatic ring.
1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
(CAS 956935-30-1)
- Difluoromethyl group
- Piperidine-3-carboxylic acid
- Difluoromethyl (electron-withdrawing)
- Carboxylic acid substituent
Increased acidity and water solubility; potential for ionic interactions in binding sites.
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol
(CAS 1343216-16-9)
- Methanesulfonylethyl chain
- Ethanol group
- Ethanol instead of piperidine
- Shorter sulfonyl chain
Higher polarity and reduced membrane permeability; potential for topical applications.
{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride
(Multiple suppliers)
- 4-Fluorophenyl
- Methylamine hydrochloride
- Amine hydrochloride salt
- No sulfonyl group
Enhanced water solubility due to ionic form; likely improved oral bioavailability.
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride
(CAS 1078161-73-5)
- Ethyl ester
- Aminoacetate group
- Ester and amino groups
- No piperidine or sulfonyl
Prodrug potential; ester hydrolysis could release active amino acid derivative.

Structural and Functional Insights

  • Electron-Withdrawing Groups: The 4-fluorobenzoyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s methylamine derivative).
  • Sulfonyl Linkers : Compounds with sulfonyl groups (e.g., ) exhibit improved thermal stability and resistance to enzymatic degradation compared to amine or ester-linked analogs.
  • Piperidine vs. Non-Cyclic Substituents: The 4-methylpiperidine in the target compound likely increases lipophilicity and blood-brain barrier penetration relative to ethanol or carboxylic acid derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.